molecular formula C13H12IN3O2 B14801332 3-iodo-4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide

3-iodo-4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide

Cat. No.: B14801332
M. Wt: 369.16 g/mol
InChI Key: NWDCUDZXJQMVIW-LZYBPNLTSA-N
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Description

3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an iodine atom, a methoxy group, and a pyrrole moiety attached to a benzohydrazide framework

Preparation Methods

The synthesis of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the condensation of 3-iodo-4-methoxybenzohydrazide with pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product.

Chemical Reactions Analysis

3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized hydrazides, while substitution reactions can produce a variety of substituted benzohydrazides .

Scientific Research Applications

3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrrole moiety and the hydrazide group are likely involved in binding to the target molecules, influencing their function and triggering downstream effects .

Comparison with Similar Compounds

Similar compounds to 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide include:

Properties

Molecular Formula

C13H12IN3O2

Molecular Weight

369.16 g/mol

IUPAC Name

3-iodo-4-methoxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H12IN3O2/c1-19-12-5-4-9(7-11(12)14)13(18)17-16-8-10-3-2-6-15-10/h2-8,15H,1H3,(H,17,18)/b16-8+

InChI Key

NWDCUDZXJQMVIW-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CN2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CN2)I

Origin of Product

United States

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